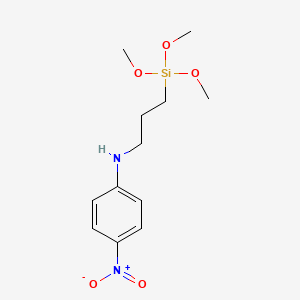![molecular formula C8H9IN4 B11836818 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 7th positions of the pyrrolo[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the iodination of a precursor pyrrolopyrimidine compound. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound.
Scientific Research Applications
5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific proteins or nucleic acids.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring system play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl groups at the 2nd and 7th positions.
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a tosyl group instead of methyl groups.
4-Amino-5-iodopyrrolo[2,3-d]pyrimidine: Has an amino group at the 4th position instead of the dimethyl groups.
Uniqueness
The presence of the iodine atom and the two methyl groups at specific positions in 5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique chemical and biological properties to the compound. These structural features enhance its binding affinity to specific molecular targets and its stability under various conditions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9IN4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9IN4/c1-4-11-7(10)6-5(9)3-13(2)8(6)12-4/h3H,1-2H3,(H2,10,11,12) |
InChI Key |
LHGYVQCEDVAAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=CN(C2=N1)C)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


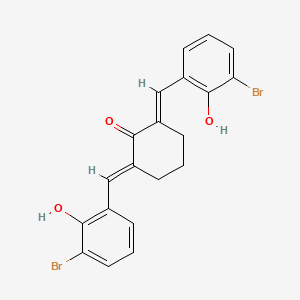


![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
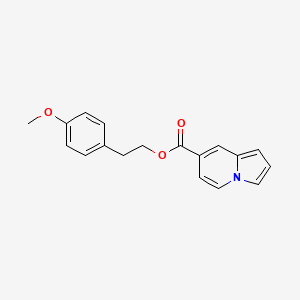
![(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11836755.png)
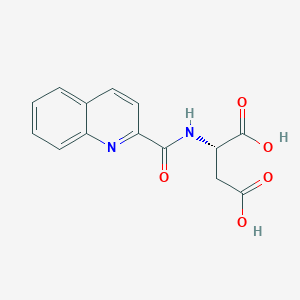
![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)



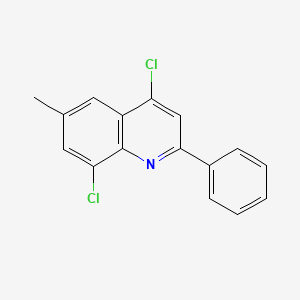
![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
